2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one
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Overview
Description
2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one is a chemical compound with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.21 g/mol . It is a derivative of pyridinone, characterized by the presence of hydroxy and amino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one typically involves the reaction of 3-hydroxypropylamine with a suitable pyridinone precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{Hydroxy[(pyrazin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one
- 3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one
Uniqueness
2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for a range of chemical modifications and applications that may not be possible with similar compounds .
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-hydroxy-N-(3-hydroxypropyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O3/c12-6-2-5-11-9(14)8-7(13)3-1-4-10-8/h1,3-4,12-13H,2,5-6H2,(H,11,14) |
InChI Key |
UMCFCKZIJFKOQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NCCCO)O |
Origin of Product |
United States |
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